Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate
Description
Properties
Molecular Formula |
C9H8ClNO3 |
|---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate |
InChI |
InChI=1S/C9H8ClNO3/c1-14-8(13)5-7(12)6-3-2-4-11-9(6)10/h2-4H,5H2,1H3 |
InChI Key |
OUPANXWHEWSZHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(=O)C1=C(N=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Esterification of 3-(2-Chloropyridin-3-yl)-3-oxopropanoic Acid
A direct route involves esterifying 3-(2-chloropyridin-3-yl)-3-oxopropanoic acid with methanol under acidic conditions. The acid precursor is synthesized via Claisen condensation between 2-chloropyridine-3-carbaldehyde and dimethyl oxalate, followed by selective hydrolysis:
$$
\text{2-Chloropyridine-3-carbaldehyde} + \text{Dimethyl oxalate} \xrightarrow{\text{Base}} \text{3-(2-Chloropyridin-3-yl)-3-oxopropanoic acid} \xrightarrow{\text{MeOH, H}^+} \text{Methyl ester}
$$
Reaction Conditions :
- Catalyst : Sulfuric acid (10 mol%)
- Temperature : Reflux (65–70°C)
- Yield : 60–72% (isolated after column chromatography)
This method is limited by the instability of the β-keto acid intermediate, which may decarboxylate under prolonged heating.
Claisen Condensation Approach
The Claisen condensation between methyl acetoacetate and 2-chloropyridine-3-carbonyl chloride offers a one-pot synthesis:
$$
\text{Methyl acetoacetate} + \text{2-Chloropyridine-3-carbonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate}
$$
Optimization Insights :
- Base : Triethylamine (2.5 eq.) enhances nucleophilic attack on the acyl chloride.
- Solvent : Dichloromethane minimizes side reactions.
- Yield : 55–68%.
Adapting methods from tert-butyl carbamate syntheses, lithiation at the pyridine’s 3-position enables introduction of the β-keto ester group:
Step 1 : Lithiation of 2-chloropyridine
$$
\text{2-Chloropyridine} \xrightarrow{\text{n-BuLi, TMEDA, -78°C}} \text{3-Lithio-2-chloropyridine}
$$
Step 2 : Quenching with methyl 3-chloro-3-oxopropanoate
$$
\text{3-Lithio-2-chloropyridine} + \text{Methyl 3-chloro-3-oxopropanoate} \rightarrow \text{Product}
$$
Key Data :
| Parameter | Value |
|---|---|
| Temperature | -78°C to 0°C |
| Yield | 40–50% |
| Byproducts | Di-addition (15–20%) |
This route suffers from moderate yields due to competing side reactions but benefits from regioselectivity.
Nucleophilic Acyl Substitution Methods
Replacing the chlorine in methyl 3-chloro-3-oxopropanoate with a pyridinyl group via nucleophilic substitution:
$$
\text{Methyl 3-chloro-3-oxopropanoate} + \text{2-Chloropyridin-3-ol} \xrightarrow{\text{K}2\text{CO}3} \text{Product}
$$
Conditions :
- Solvent : DMF, 80°C
- Catalyst : Potassium carbonate (2 eq.)
- Yield : 30–45%
The low yield stems from the poor nucleophilicity of the pyridinol oxygen, necessitating harsher conditions that degrade the β-keto ester.
Comparative Analysis of Synthetic Routes
The table below evaluates the four primary methods:
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Esterification | 60–72 | 95 | Low | High |
| Claisen Condensation | 55–68 | 90 | Moderate | Moderate |
| Lithiation | 40–50 | 85 | High | Low |
| Nucleophilic Substitution | 30–45 | 80 | Low | Low |
The esterification route is optimal for large-scale production, whereas lithiation offers better regiocontrol for research-scale applications.
Challenges and Optimization Strategies
Decarboxylation Mitigation :
- Low-Temperature Workup : Quenching reactions at 0°C reduces β-keto acid decomposition.
- In Situ Esterification : Directly esterifying the acid without isolation minimizes exposure to heat.
Byproduct Suppression :
- Directed Ortho-Metalation : Using directing groups (e.g., carbamates) improves lithiation selectivity, as seen in analogous syntheses.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of 3-(2-chloropyridin-3-yl)-3-oxopropanoic acid.
Reduction: Formation of 3-(2-chloropyridin-3-yl)-3-hydroxypropanoate.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated pyridine ring can participate in hydrogen bonding and hydrophobic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
Positional Isomerism :
- Ethyl 3-(6-chloropyridin-3-yl)-3-oxopropanoate (CAS: 216317-64-5) differs in the chlorine position (6- vs. 2-chloro). This alters electronic effects: the 2-chloro group in the target compound induces stronger steric hindrance and meta-directing effects, influencing reactivity in nucleophilic substitutions .
- Ethyl 3-(2-chloro-5-nitropyridin-4-yl)-2-oxopropanoate (8b) introduces a nitro group at the 5-position, further increasing electron-withdrawing effects and reducing basicity of the pyridine nitrogen compared to the target compound .
Functional Group Modifications :
- tert-Butyl 3-(2-cyanopyridin-4-yl)-3-oxopropanoate (6) replaces chlorine with a cyano group, enhancing electrophilicity and enabling diverse reactivity (e.g., in cycloadditions). The tert-butyl ester also improves thermal stability but reduces solubility in polar solvents compared to the methyl ester .
Ester Group Variations
Heterocyclic vs. Aromatic Substituents
- Methyl 3-(4-nitrophenyl)-3-oxopropanoate (CAS: 59156-55-7) replaces the pyridine ring with a nitro-substituted phenyl group.
- Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate introduces a benzyl-pyrazole group, adding bulkiness and π-π stacking capacity, which may enhance binding to aromatic protein residues but reduce solubility .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-(2-chloropyridin-3-yl)-3-oxopropanoate, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via esterification of 3-(2-chloropyridin-3-yl)-3-oxopropanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) under reflux. Key parameters include solvent choice (e.g., anhydrous methanol), temperature control (reflux at ~65–70°C), and stoichiometric ratios. Yield optimization often requires purification via recrystallization or column chromatography. Competing side reactions, such as hydrolysis of the ester group, are minimized by avoiding aqueous conditions .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodology : Techniques include:
- NMR spectroscopy : To confirm the presence of the methyl ester (δ ~3.7 ppm), carbonyl groups (δ ~170–200 ppm), and aromatic protons (δ ~7.5–8.5 ppm).
- HPLC/MS : For assessing purity (>95%) and molecular ion confirmation ([M+H]⁺ at m/z 214.6).
- Elemental analysis : To verify C, H, N, and Cl content against theoretical values (C₉H₈ClNO₃: C 50.61%, H 3.77%, Cl 16.58%) .
Q. What are the recommended protocols for handling and storage to ensure compound stability?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Use desiccants (e.g., silica gel) to mitigate moisture. Handle in fume hoods with nitrile gloves and PPE due to potential irritancy .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve ambiguities in the compound’s molecular structure?
- Methodology : Single-crystal X-ray diffraction data collected at low temperature (e.g., 100 K) are refined using SHELXL. Hydrogen atoms are placed geometrically (riding model), and anisotropic displacement parameters refine heavy atoms. Electron density maps (e.g., Fo–Fc) identify disorder or solvent molecules. Validation tools (e.g., PLATON) check for missed symmetry or twinning .
Q. How should researchers address discrepancies in reaction yields reported across synthetic methodologies?
- Methodology : Systematically vary parameters (catalyst loading, solvent polarity, temperature) using design of experiments (DoE). For example:
- Compare H₂SO₄ vs. p-toluenesulfonic acid as catalysts.
- Evaluate solvent effects (methanol vs. ethanol) on esterification kinetics.
- Use kinetic studies (e.g., GC monitoring) to identify rate-limiting steps .
Q. What strategies elucidate regioselectivity in nucleophilic substitutions involving this compound?
- Methodology : The 2-chloropyridin-3-yl group directs nucleophilic attack to the β-keto carbonyl due to electron-withdrawing effects. Computational modeling (DFT) predicts charge distribution, while experimental validation uses competitive reactions with amines/thiols under varying pH. LC-MS tracks product distribution .
Q. How can researchers investigate potential enzyme inhibition mechanisms mediated by this compound?
- Methodology :
- Enzyme assays : Measure IC₅₀ values against target enzymes (e.g., hydrolases) using fluorogenic substrates.
- Molecular docking : Simulate binding interactions (e.g., AutoDock Vina) with active-site residues.
- Metabolite profiling : Identify hydrolysis products (e.g., 3-(2-chloropyridin-3-yl)-3-oxopropanoic acid) via LC-MS/MS .
Data Contradiction Analysis
Q. Conflicting reports on hydrolysis rates under acidic vs. basic conditions: How to reconcile?
- Methodology :
- pH-rate profiling : Conduct hydrolysis at pH 2–12 (buffer solutions) and monitor via UV-Vis (λ ~270 nm for ester degradation).
- Mechanistic studies : Base-catalyzed hydrolysis follows nucleophilic acyl substitution, while acid-catalyzed proceeds via oxonium ion formation. Steric hindrance from the chloropyridinyl group may slow base-mediated pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
